(E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide
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Overview
Description
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes both chloro and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitroaniline and 4-chlorobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or nitro derivatives.
Reduction: Formation of amines or reduced nitro compounds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved can include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-chloro-5-nitrophenyl)-3-phenylprop-2-enamide: Lacks the 4-chloro substituent on the phenyl ring.
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-methylphenyl)prop-2-enamide: Contains a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-14-9-12(19(21)22)6-7-13(14)17/h1-9H,(H,18,20)/b8-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJLARPPTSOLDA-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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